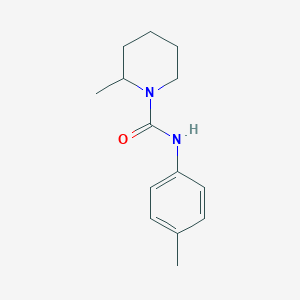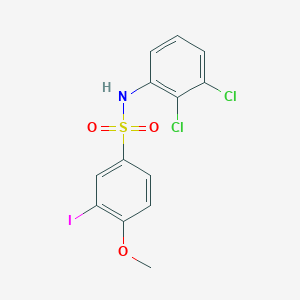![molecular formula C19H28N2O5S B4190371 N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B4190371.png)
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide
Descripción general
Descripción
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide, also known as CPP-115, is a prodrug of the GABA aminotransferase inhibitor vigabatrin. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide inhibits the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide increases the levels of GABA in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been shown to reduce anxiety-like behavior in animal models. In addition, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its specificity for GABA aminotransferase inhibition. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to be highly selective for GABA aminotransferase and does not affect other enzymes in the brain. However, one limitation of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide. One direction is the development of more water-soluble forms of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide to improve its administration in animal models. Another direction is the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in human clinical trials for the treatment of epilepsy, addiction, and anxiety. Finally, the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in combination with other drugs for the treatment of neurological disorders is another future direction.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-11-10-15(13-18(17)26-2)27(23,24)21-12-6-9-16(21)19(22)20-14-7-4-3-5-8-14/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLLQNHAPNTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4190292.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190299.png)

![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)
![4-fluoro-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B4190327.png)
![N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4190329.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4190335.png)
![3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4190341.png)

![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4190349.png)
![2-[4-(1,1-dimethylpropyl)phenoxy]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B4190354.png)
![7-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190356.png)
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4190364.png)
